molecular formula C13H24N2O2 B2630410 Tert-butyl 3-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate CAS No. 1251007-00-7

Tert-butyl 3-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B2630410
CAS No.: 1251007-00-7
M. Wt: 240.347
InChI Key: NSYCYVWHKGRXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate (CAS 1251006-82-2) is a high-purity chemical intermediate extensively used in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics for neuropathic pain. This bipyrrolidine-based compound features a pyrrolidine moiety protected by a tert-butyloxycarbonyl (Boc) group, making it a valuable scaffold for constructing more complex molecules targeting neurological pathways. The compound serves as a key precursor in the synthesis of T-type calcium channel inhibitors, which have emerged as promising therapeutic targets for neuropathic pain conditions. Research indicates that pyrrolidine derivatives demonstrate significant activity against both Cav3.1 and Cav3.2 channel isoforms, with potential applications in addressing treatment-resistant neuropathic pain states . Its structural characteristics make it particularly valuable for exploring structure-activity relationships in drug discovery programs focused on ion channel modulation. This specialized chemical is offered exclusively for research applications in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate safety protocols when working with this compound.

Properties

IUPAC Name

tert-butyl 3-pyrrolidin-3-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-11(9-15)10-4-6-14-8-10/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYCYVWHKGRXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251007-00-7
Record name tert-butyl [3,3'-bipyrrolidine]-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Tert-butyl 3-azidopyrrolidine-1-carboxylate ()
  • Structure : Replaces the pyrrolidin-3-yl group with an azido (-N₃) moiety.
  • Reactivity : The azide enables click chemistry (e.g., Huisgen cycloaddition) to form triazoles, unlike the target compound’s amine-directed reactivity.
  • Applications : Used in bioorthogonal labeling and drug conjugates, whereas the target compound serves as an amine precursor for peptidomimetics.
(b) Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate ()
  • Structure : Incorporates hydroxyl, methyl, and trifluoromethyl groups.
  • Properties : Enhanced polarity and metabolic stability due to the trifluoromethyl group.
  • Applications: Potential use in CNS drugs targeting lipophilic barriers, contrasting with the target compound’s role as a simpler intermediate.

Substituent Modifications

(a) Pyridine-Containing Derivatives (–7)
  • Examples :
    • Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
    • Tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
  • Structural Impact : Pyridine rings introduce aromaticity, enabling π-π stacking interactions in receptor binding.
  • Applications : These derivatives are tailored for kinase inhibition or as ligands in catalysis, whereas the target compound lacks such directed functionality.
(b) Alkyl/Aryl-Substituted Derivatives ()
  • Examples: Tert-butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate Tert-butyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate
  • Impact : Long alkyl chains (e.g., octylphenyl) increase lipophilicity, improving membrane permeability. Amide substituents enhance hydrogen-bonding capacity.
  • Applications : Used in anticancer agents () or kinase inhibitors (), contrasting with the target compound’s generic intermediacy.

Stereochemical and Conformational Differences

(a) Spiro-Pyrrolidine Derivatives ()
  • Example : Tert-butyl (2S)-2-({...}spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate.
  • Impact : Spiro architectures enforce rigid conformations, critical for selective receptor binding.
  • Applications : Privileged scaffolds in drug discovery vs. the target compound’s flexibility.
(b) Enantiomeric Forms (–16)
  • Example: (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate vs. (S)-isomers.
  • Impact : Chirality affects biological activity (e.g., enantioselective enzyme inhibition). The target compound’s stereochemistry is undefined in provided evidence, limiting direct comparison.

Biological Activity

Tert-butyl 3-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • CAS Number : 17017059
  • Purity : ≥95%

This compound has been studied for its interaction with various biological targets. Its structural features suggest that it may act as an inhibitor for certain enzymes and receptors involved in neurological and inflammatory processes.

Pharmacological Activities

  • Neuroprotective Effects
    • Research indicates that the compound exhibits neuroprotective effects by inhibiting GSK-3β, a kinase implicated in neurodegenerative diseases. In cellular models, the compound restored cell viability after tau-induced degeneration, highlighting its potential in treating Alzheimer's disease .
  • Antiproliferative Activity
    • The compound has shown antiproliferative effects against various cancer cell lines. In vitro studies revealed that it inhibits cell growth in human breast and ovarian cancer cells, with IC50 values ranging from 19.9 µM to 75.3 µM . This suggests that the compound may have potential as an anticancer agent.
  • Inhibition of Neuroinflammation
    • This compound has demonstrated anti-inflammatory properties in models of neuroinflammation, indicating its utility in treating conditions associated with chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the pyrrolidine ring and the carboxylate group can enhance potency and selectivity for specific biological targets.

ModificationEffect on Activity
Increased size of substituents on pyrrolidineEnhanced binding affinity to target enzymes
Alteration of the carboxylate groupImproved solubility and bioavailability

Case Study 1: Neurodegeneration Model

In a study examining the effects of the compound on tau-induced neurodegeneration, researchers found that treatment with this compound significantly increased neuronal survival rates compared to untreated controls. The mechanism was attributed to GSK-3β inhibition.

Case Study 2: Cancer Cell Line Analysis

A series of experiments conducted on MDA-MB-231 and OVCAR-3 cancer cell lines demonstrated that the compound effectively reduced cell viability. The IC50 values were determined using MTT assays, confirming its potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing Tert-butyl 3-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include tert-butyl carbamate protection, nucleophilic substitution, or coupling reactions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used under controlled temperatures (0–60°C). Reagents such as triethylamine (TEA) or sodium hydride (NaH) are critical for deprotonation. Purification via column chromatography or recrystallization ensures high purity (>95%). Characterization via NMR (¹H, ¹³C), mass spectrometry (MS), and IR confirms structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

  • Methodological Answer :

  • NMR : ¹H NMR identifies protons on the pyrrolidine rings (δ 1.4–3.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl carbons (δ ~155 ppm) and quaternary carbons in the tert-butyl group.
  • MS : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups are diagnostic .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcome during synthesis, particularly when multiple stereocenters are present?

  • Methodological Answer : Stereocontrol requires chiral catalysts (e.g., enantioselective organocatalysts) or enantiopure starting materials. Reaction conditions (e.g., low temperatures for kinetic control) minimize epimerization. Chiral HPLC or X-ray crystallography validates stereochemistry. For example, highlights column chromatography for diastereomer separation .

Q. What strategies resolve contradictions in reported reaction yields under varying solvent conditions?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically test solvents (polar vs. nonpolar), temperatures, and catalysts. For instance, shows cross-coupling reactions in dioxane with Pd(PPh₃)₄ yield higher arylated products, while acetonitrile favors alkynylation. Reproducibility requires strict moisture/oxygen control .

Q. How does the choice of palladium catalyst influence cross-coupling reactions involving this compound?

  • Methodological Answer : Ligand selection dictates reactivity. Pd(PPh₃)₄ promotes Suzuki-Miyaura couplings for arylation, while PdCl₂(dppf) facilitates alkynylation with terminal alkynes. Base selection (e.g., Cs₂CO₃ vs. K₃PO₄) also modulates reaction pathways. provides protocols for optimizing catalyst-substrate compatibility .

Q. What analytical approaches detect minor diastereomers in synthesized batches?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers. ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) enhances signal splitting. LC-MS/MS quantifies impurities at <0.1% levels. used ¹H NMR to confirm >99% purity post-purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.